molecular formula C12H10FNO B1415513 3-(4-Fluorophenyl)pyridine-2-methanol CAS No. 1227564-83-1

3-(4-Fluorophenyl)pyridine-2-methanol

Cat. No.: B1415513
CAS No.: 1227564-83-1
M. Wt: 203.21 g/mol
InChI Key: QGEFFJNPYFMVPQ-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Molecular Formula Analysis

This compound is a heterocyclic aromatic compound with a pyridine ring substituted at the 2-position by a hydroxymethyl group and at the 3-position by a 4-fluorophenyl moiety. Its systematic name adheres to IUPAC conventions, prioritizing the pyridine ring as the parent structure. Key substituents are numbered sequentially based on their positions. The molecular formula is C₁₂H₁₀FNO , derived from:

  • Pyridine core : C₅H₄N
  • Hydroxymethyl group : CH₂OH
  • 4-Fluorophenyl substituent : C₆H₄F

This formula aligns with structurally analogous compounds like [4-(4-fluorophenyl)pyridin-2-yl]methanol (C₁₂H₁₀FNO), though positional isomerism distinguishes the two.

Crystallographic Data and Molecular Conformation

While direct crystallographic data for this compound is unavailable, insights can be extrapolated from related systems. For instance, phenyl(pyridin-2-yl)methanol (C₁₂H₁₁NO) exhibits a dihedral angle of 71.42° between its pyridine and phenyl rings. In the case of this compound, the 4-fluorophenyl group’s electron-withdrawing fluorine atom likely reduces steric strain compared to non-fluorinated analogs, enabling closer π-π stacking interactions.

Key structural features :

  • Hydroxymethyl group : Positioned at the pyridine’s 2-position, enabling hydrogen bonding.
  • 4-Fluorophenyl substituent : At the 3-position, influencing electronic distribution and molecular packing.

Comparative Analysis of Tautomeric Forms

This compound does not exhibit tautomerism due to the absence of keto-enol or lactam-lactim functional groups. This contrasts with 2-pyridone (C₅H₄NO), which exists in equilibrium between lactam (2-pyridone) and lactim (2-hydroxypyridine) forms. In the current compound, the hydroxymethyl group remains fixed, precluding tautomeric interconversion.

Table 1: Tautomer Stability in Related Systems

Compound Tautomeric Forms Dominant Form Solvent Influence
2-Pyridone Lactam/Lactim Lactam (solid) Polar solvents stabilize lactam
Phenyl(pyridin-2-yl)methanol None Monomer Hydrogen bonding governs aggregation
This compound None Monomer Fluorine’s inductive effect reduces tautomerism

Hydrogen Bonding Networks and Intermolecular Interactions

The hydroxymethyl group (-CH₂OH) at the pyridine’s 2-position acts as a hydrogen bond donor, forming O–H⋯N interactions with adjacent pyridine nitrogen atoms. This is akin to phenyl(pyridin-2-yl)methanol , where helical chains are stabilized by similar hydrogen bonds. The 4-fluorophenyl group’s fluorine atom may participate in weaker C–F⋯π interactions, enhancing crystal lattice stability.

Key intermolecular interactions :

  • Hydrogen bonding : Dominant in crystalline packing.
  • Aromatic π-stacking : Between pyridine and fluorophenyl rings.
  • Van der Waals forces : Minimized due to fluorine’s small size.

Properties

IUPAC Name

[3-(4-fluorophenyl)pyridin-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO/c13-10-5-3-9(4-6-10)11-2-1-7-14-12(11)8-15/h1-7,15H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGEFFJNPYFMVPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)CO)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Grignard Reaction: : One common method to synthesize 3-(4-Fluorophenyl)pyridine-2-methanol involves the Grignard reaction. This process typically starts with the preparation of a Grignard reagent from 4-fluorobromobenzene and magnesium in anhydrous ether. The Grignard reagent is then reacted with 2-pyridinecarboxaldehyde to yield the desired product after hydrolysis.

  • Lithiation and Subsequent Reaction: : Another method involves the lithiation of 4-fluorobromobenzene using n-butyllithium, followed by the reaction with 2-pyridinecarboxaldehyde. This method also requires careful control of reaction conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : 3-(4-Fluorophenyl)pyridine-2-methanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: : The compound can be reduced to form alcohols or amines. Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these reactions.

  • Substitution: : Electrophilic substitution reactions can occur on the aromatic ring, particularly at positions ortho and para to the fluorine atom. Reagents such as halogens, nitrating agents, and sulfonating agents are commonly used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of 3-(4-Fluorophenyl)pyridine-2-carboxaldehyde.

    Reduction: Formation of this compound derivatives.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

3-(4-Fluorophenyl)pyridine-2-methanol serves as a versatile building block in organic synthesis. Its hydroxymethyl group allows for various chemical modifications, making it a valuable intermediate for synthesizing more complex molecules. The compound can undergo reactions such as oxidation, reduction, and nucleophilic substitution, enabling the formation of derivatives with tailored properties.

Table 1: Chemical Reactions Involving this compound

Reaction TypeDescriptionMajor Products
Oxidation Hydroxymethyl group oxidized to carboxylic acid3-(4-Fluorophenyl)pyridine-2-carboxylic acid
Reduction Reduction to corresponding alcoholThis compound
Substitution Fluorine atom replaced with nucleophilesVarious substituted derivatives

Biological Applications

Antimicrobial and Anticancer Properties

Research indicates that this compound exhibits potential biological activities. Studies have explored its antimicrobial properties and its effectiveness as an anticancer agent. The fluorophenyl group enhances interactions with biological targets, making it a candidate for drug development.

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry highlighted the synthesis of metal complexes using derivatives of pyridine compounds, including this compound. These complexes demonstrated significant anticancer activity against various cancer cell lines, indicating the compound's potential in developing new metallodrugs .

Industrial Applications

Advanced Materials Development

In industrial settings, this compound is utilized in the production of advanced materials. Its unique chemical properties make it suitable for developing polymers and coatings that require specific functional characteristics.

Table 2: Industrial Uses of this compound

Application AreaDescription
Polymer Production Used as a monomer in polymer synthesis
Coatings Enhances durability and chemical resistance

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)pyridine-2-methanol involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with enzymes or receptors. This interaction can modulate biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Molecular Planarity

Pyrazole Derivatives

Pyrazole-based compounds, such as 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde (Compound 1), exhibit dihedral angles between the pyrazole and 4-fluorophenyl rings ranging from 4.64° to 10.53°, depending on substituents. Smaller angles (~5°) indicate near-planar conformations, while larger angles (>10°) suggest steric hindrance from bulky groups like methoxy or propionyl . In contrast, thiazole derivatives (e.g., compounds 4 and 5 in ) display one 4-fluorophenyl group oriented perpendicular to the main molecular plane, highlighting how heterocycle choice (pyridine vs. thiazole) impacts three-dimensional conformation .

Chalcone Derivatives

Chalcones like (E)-1-(4-bromo-2-hydroxy-5-iodophenyl)-3-(4-fluorophenyl)propanone (Compound 2j) feature α,β-unsaturated ketones with para-substituted 4-fluorophenyl groups. The planarity of the chalcone backbone facilitates π-π stacking interactions in biological targets, while electronegative substituents (e.g., Br, F) at the para position enhance inhibitory activity (IC50 = 4.703 μM for 2j) .

Nicotinonitrile-Pyrazole Hybrids

Compound 8 (4-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)-2-hydroxy-6-(naphthalen-1-yl)-nicotinenitrile) demonstrates the integration of 4-fluorophenyl groups into complex heterocyclic systems.

Structure–Activity Relationships (SAR)

  • Electronegative Substituents : Para-fluorine substitution in chalcones (e.g., 2j) correlates with lower IC50 values compared to methoxy or chlorine substituents (e.g., 2h: IC50 = 13.82 μM). This trend suggests that electronegative groups enhance interactions with target enzymes or receptors .
  • Heterocycle Core: Pyridine derivatives, such as 2-fluoro-5-(4-fluorophenyl)pyridine, exhibit planar geometries conducive to intercalation or binding to flat hydrophobic pockets, whereas non-planar thiazole derivatives may engage in alternative binding modes .

Data Tables

Table 1: Structural Comparison of Fluorophenyl-Containing Compounds

Compound Class Example Compound Dihedral Angle (°) Key Substituents Biological Activity (IC50) Reference
Pyrazole 3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde 4.64 4-Fluorophenyl, carbaldehyde N/A
Chalcone (E)-1-(4-Bromo-2-hydroxy-5-iodophenyl)-3-(4-fluorophenyl)propanone N/A 4-Bromo (Ring A), 4-F (Ring B) 4.703 μM
Thiazole 4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole Perpendicular fluorophenyl 4-Fluorophenyl (multiple) N/A
Pyridine 2-Fluoro-5-(4-fluorophenyl)pyridine N/A 4-Fluorophenyl, 2-F N/A

Table 2: Impact of Substituents on Chalcone Activity

Compound Ring A Substituents Ring B Substituents IC50 (μM)
2j 4-Bromo, 2-OH, 5-I 4-Fluoro 4.703
2h 4-Chloro, 2-OH, 5-I 4-Methoxy 13.82
Cardamonin 2-OH, 4-OH None 4.35

Biological Activity

3-(4-Fluorophenyl)pyridine-2-methanol is a compound of significant interest in medicinal chemistry due to its potential biological activities. The presence of the fluorophenyl and pyridine moieties suggests that it may interact with various biological targets, including enzymes and receptors. This article reviews the biological activity of this compound, synthesizing findings from diverse sources, including theoretical studies, experimental data, and case studies.

Chemical Structure and Properties

The molecular formula for this compound is C11_{11}H10_{10}F1_1N1_1O1_1. The compound features a pyridine ring substituted at the 2-position with a hydroxymethyl group and at the 4-position with a fluorophenyl group. This structural arrangement is believed to enhance its lipophilicity and potentially its biological activity.

The biological activity of this compound is hypothesized to be mediated through several mechanisms:

  • Enzyme Inhibition : It may act as an inhibitor for various enzymes by binding to active sites or allosteric sites, thus altering enzyme activity.
  • Receptor Interaction : The compound could interact with specific receptors, influencing signaling pathways related to various physiological processes.
  • Covalent Bond Formation : The presence of functional groups may allow for covalent interactions with nucleophilic sites on biomolecules.

Anticancer Activity

Recent studies have indicated that derivatives of pyridine compounds exhibit anticancer properties. For instance, N-(4-Fluorophenyl)pyridine-2-carbothioamide has shown promising results when tested for anticancer activity in vitro. These findings suggest that this compound may similarly possess anticancer properties due to structural similarities.

Anti-inflammatory Effects

Research has demonstrated that compounds containing pyridine rings can modulate inflammatory responses. For example, certain derivatives have been shown to inhibit the release of pro-inflammatory cytokines such as TNF-α, indicating potential anti-inflammatory properties for this compound.

Neuroprotective Effects

The neuroprotective potential of similar compounds has been explored, suggesting that this compound might protect neuronal cells from oxidative stress or excitotoxicity.

Case Studies and Experimental Findings

  • In Vitro Studies : In vitro assays have demonstrated the ability of pyridine derivatives to inhibit specific cancer cell lines. For example, a study reported that similar compounds reduced cell viability in breast cancer cells by inducing apoptosis.
  • Docking Studies : Molecular docking studies have provided insights into the binding affinities of this compound with various biological targets. These studies suggest strong interactions with proteins involved in cancer progression and inflammation.
  • Theoretical Studies : Density Functional Theory (DFT) calculations have been employed to analyze the electronic properties and stability of the compound. Such studies indicate that the electronic distribution within the molecule may play a crucial role in its biological activity.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibition of cancer cell proliferation
Anti-inflammatoryReduction in TNF-α release
NeuroprotectiveProtection against oxidative stress

Q & A

Q. What are the common synthetic routes for 3-(4-Fluorophenyl)pyridine-2-methanol, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves palladium-catalyzed cross-coupling or microwave-assisted reactions. For example, analogous compounds are synthesized via:

  • Palladium-catalyzed reactions : Using palladium(II) acetate, potassium persulfate, and substrates like 2-phenylpyridine and fluorinated aldehydes, followed by column chromatography (SiO₂, hexane/ethyl acetate) for purification, yielding ~56% .
  • Microwave-assisted synthesis : Combining diketones with diamines in methanol/acetic acid under microwave irradiation (433 K, 5 min), achieving ~44% yield after flash chromatography .

Q. Key Factors Affecting Yield/Purity :

FactorImpact
Catalyst loadingExcess Pd(OAc)₂ may reduce purity due to byproducts.
Solvent polarityPolar solvents (e.g., DMSO) improve fluorination efficiency .
TemperatureMicrowave heating accelerates reaction kinetics but requires precise control to avoid decomposition .

Q. How is the molecular structure of this compound characterized?

Methodological Answer: Structural elucidation employs:

  • X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for refining crystal structures. Planarity and dihedral angles between aromatic rings (e.g., 34.67°–59.56°) provide insights into steric and electronic effects .
  • Spectroscopy :
    • ¹⁹F NMR : Detects fluorine environments (δ ~ -110 to -120 ppm for para-substituted fluorophenyl groups).
    • Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ expected at m/z 218.08).

Q. What safety protocols are recommended for handling this compound in the lab?

Methodological Answer: Despite limited toxicity data for this specific compound:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine powders .
  • Waste disposal : Neutralize acidic/basic residues before disposal (e.g., acetic acid from synthesis ).
  • Emergency response : Follow H300/H313 hazard codes (acute toxicity, skin irritation) and P301+P310 protocols for accidental exposure .

Advanced Research Questions

Q. How can regioisomerism during synthesis be controlled or characterized for fluorinated pyridine derivatives?

Methodological Answer: Regioisomer formation (e.g., pyridopyrazine vs. pyridopyrazine isomers) is addressed via:

  • Chromatographic separation : Flash chromatography with gradient elution (petroleum ether/ethyl acetate) resolves isomers .
  • X-ray crystallography : Definitive structural assignment using SHELXL-refined data to distinguish dihedral angles and substituent positions .
  • Computational modeling : DFT calculations predict thermodynamic stability of isomers to guide synthetic routes.

Q. What strategies optimize the enantiomeric purity of this compound for pharmacological studies?

Methodological Answer:

  • Chiral chromatography : Use Chiralpak® columns with hexane/isopropanol mobile phases.
  • Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed reactions to induce stereoselectivity .
  • Crystallization-induced resolution : Recrystallize from ethanol/water mixtures to enrich the desired enantiomer .

Q. How do electronic effects of the 4-fluorophenyl group influence the compound’s reactivity or binding to biological targets?

Methodological Answer: The electron-withdrawing fluorine atom:

  • Enhances metabolic stability : Reduces oxidative degradation in vivo.
  • Modulates π-π interactions : The fluorophenyl group engages in edge-to-face interactions with aromatic residues in enzyme active sites (e.g., p38 MAP kinase inhibitors ).
  • Alters dipole moments : Impacts solubility and membrane permeability, as shown in logP calculations (predicted ~2.1 for this compound).

Q. What analytical challenges arise in quantifying trace impurities in this compound?

Methodological Answer:

  • LC-MS/MS : Detects sub-ppm impurities (e.g., residual palladium) using C18 columns and ESI+ ionization.
  • ¹H NMR limitations : Fluorine coupling (²JHF) complicates peak assignment; use ¹³C DEPT or HSQC for clarity.
  • Elemental analysis : Combustion analysis ensures stoichiometric consistency (e.g., C: 65.7%, H: 4.6%, F: 8.7%).

Q. How can computational methods predict the pharmacokinetic properties of this compound?

Methodological Answer:

  • ADMET prediction : Tools like SwissADME estimate bioavailability (%F = ~75%), blood-brain barrier penetration (low), and CYP450 inhibition.
  • Docking studies : AutoDock Vina models interactions with targets (e.g., 5-HT receptors ) using crystal structures (PDB ID: 6WGT).
  • MD simulations : GROMACS assesses stability of ligand-receptor complexes over 100-ns trajectories.

Q. Data Contradictions & Resolution

  • Yield discrepancies : Microwave synthesis (44% ) vs. conventional methods (56% ) arise from reaction efficiency. Optimize by adjusting microwave power and solvent ratios.
  • Structural variations : Dihedral angles in X-ray data (e.g., 52.24° ) vs. computational models require validation via temperature-dependent crystallography.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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3-(4-Fluorophenyl)pyridine-2-methanol
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3-(4-Fluorophenyl)pyridine-2-methanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.